Ethyl pentafluorophenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl pentafluorophenyl carbonate is an organic compound that belongs to the class of carbonates. It is characterized by the presence of an ethyl group and a pentafluorophenyl group attached to a carbonate moiety. This compound is known for its reactivity and is used in various chemical processes, including the synthesis of other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl pentafluorophenyl carbonate can be synthesized through the reaction of pentafluorophenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl pentafluorophenyl carbonate undergoes various chemical reactions, including:
Nucleophilic substitution: The pentafluorophenyl group can be displaced by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.
Hydrolysis: This reaction can be carried out using water or aqueous sodium hydroxide at room temperature.
Major Products Formed
Nucleophilic substitution: The major products are ethyl-substituted derivatives and pentafluorophenol.
Hydrolysis: The major products are ethyl alcohol and pentafluorophenol.
Scientific Research Applications
Ethyl pentafluorophenyl carbonate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of peptides and other organic compounds.
Biology: It is used in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl pentafluorophenyl carbonate involves the activation of carboxyl groups through the formation of a reactive intermediate. This intermediate can then react with nucleophiles such as amines or alcohols to form the desired products. The pentafluorophenyl group acts as a good leaving group, facilitating the reaction .
Comparison with Similar Compounds
Similar Compounds
Bis(pentafluorophenyl) carbonate: Similar in structure but contains two pentafluorophenyl groups instead of one.
Methyl pentafluorophenyl carbonate: Similar in structure but contains a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its specific reactivity and the presence of both an ethyl group and a pentafluorophenyl group. This combination allows for specific applications in organic synthesis and material science that may not be achievable with other similar compounds .
Properties
CAS No. |
152685-14-8 |
---|---|
Molecular Formula |
C9H5F5O3 |
Molecular Weight |
256.13 g/mol |
IUPAC Name |
ethyl (2,3,4,5,6-pentafluorophenyl) carbonate |
InChI |
InChI=1S/C9H5F5O3/c1-2-16-9(15)17-8-6(13)4(11)3(10)5(12)7(8)14/h2H2,1H3 |
InChI Key |
GPQORUBDFWKWOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.